1-Bromo-3,5-dietilbenceno

Descripción general

Descripción

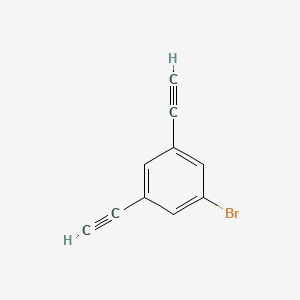

1-Bromo-3,5-diethynylbenzene is a chemical compound with the CAS Number: 144001-08-1 . It has a molecular weight of 205.05 and its IUPAC name is 1-bromo-3,5-diethynylbenzene . It is stored under an inert atmosphere at a temperature between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The molecular formula of 1-Bromo-3,5-diethynylbenzene is C10H5Br . The InChI code for the compound is 1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H .

Physical And Chemical Properties Analysis

1-Bromo-3,5-diethynylbenzene is a solid substance . It is stored under an inert atmosphere .

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El 1-Bromo-3,5-dietilbenceno se usa a menudo en la síntesis orgánica . El átomo de bromo en el compuesto se puede reemplazar con otros grupos funcionales a través de diversas reacciones, lo que permite la síntesis de una amplia gama de compuestos orgánicos complejos .

Ciencia de Materiales

En ciencia de materiales, el this compound se puede usar como un bloque de construcción en la síntesis de polímeros y otros materiales . Sus grupos etilínicos pueden sufrir reacciones de polimerización para formar derivados de poliacetileno, que tienen aplicaciones en dispositivos electrónicos y sensores.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, and H319 . The precautionary statements include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Mecanismo De Acción

Target of Action

1-Bromo-3,5-diethynylbenzene primarily targets aromatic compounds . The compound acts as an electrophile, which means it has a tendency to accept electrons and form bonds with electron-rich species .

Mode of Action

The mode of action of 1-Bromo-3,5-diethynylbenzene involves a two-step mechanism known as electrophilic aromatic substitution .

- Step 1 : The electrophile (1-Bromo-3,5-diethynylbenzene) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the compound to undergo substitution reactions with aromatic compounds while maintaining the aromaticity of the benzene ring .

Result of Action

The primary result of the action of 1-Bromo-3,5-diethynylbenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the compound interacts with an aromatic compound to replace a hydrogen atom with itself .

Action Environment

The action, efficacy, and stability of 1-Bromo-3,5-diethynylbenzene can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the presence of a Lewis acid catalyst can enhance its reactivity in Friedel-Crafts alkylation reactions .

Propiedades

IUPAC Name |

1-bromo-3,5-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br/c1-3-8-5-9(4-2)7-10(11)6-8/h1-2,5-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAVPUWKVFVMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)Br)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

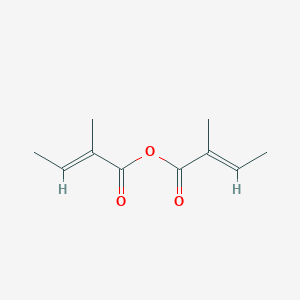

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631230.png)

![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1631241.png)